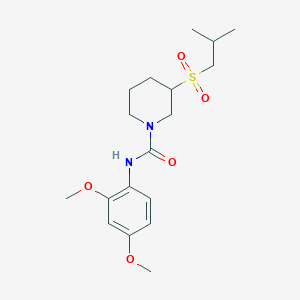
N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide, also known as JNJ-1930942, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has shown promise in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Conformational Analysis
N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide and its analogues have been studied for their molecular interactions with cannabinoid receptors. A study conducted by Shim et al. (2002) revealed the molecule's potent and selective antagonistic properties for the CB1 cannabinoid receptor. The research used conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand the binding interactions and steric effects of the molecule and its analogues with the receptor (Shim et al., 2002).
Synthesis and Evaluation as Sodium Channel Blockers
Another study focused on the synthesis of conformationally restricted analogues of tocainide, including compounds structurally similar to N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide. These compounds were evaluated as potential voltage-gated skeletal muscle sodium channel blockers, with findings indicating increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Role in Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) explored the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, utilizing structures related to N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide. These compounds were investigated for their antidepressant and nootropic activities, indicating potential as central nervous system active agents (Thomas et al., 2016).
Quantum Chemical and Molecular Dynamic Studies
The molecule's derivatives have been subject to quantum chemical and molecular dynamic simulation studies for predicting inhibition efficiencies on corrosion of iron. Kaya et al. (2016) demonstrated that these derivatives exhibit significant adsorption and corrosion inhibition properties, providing insights into their potential applications in materials science (Kaya et al., 2016).
Antiobesity Effects in Diet-Induced Obese Mice
A study by Hildebrandt et al. (2003) investigated the effects of a cannabinoid CB1 receptor antagonist structurally similar to N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide in diet-induced obese mice. The compound showed significant reduction in food intake, body weight, and adipose tissue mass, indicating potential applications in obesity treatment (Hildebrandt et al., 2003).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)15-6-5-9-20(11-15)18(21)19-16-8-7-14(24-3)10-17(16)25-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWRIVNEMTUFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
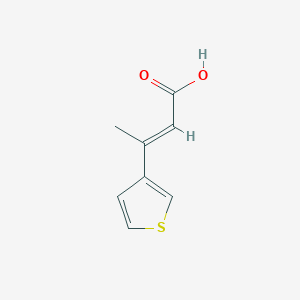
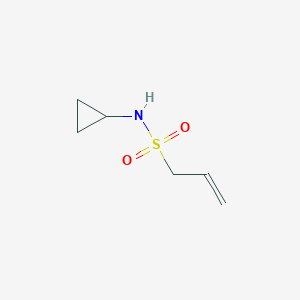
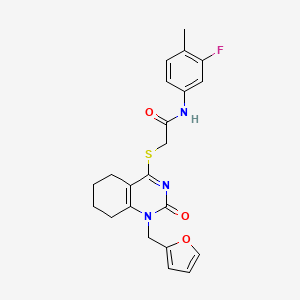
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
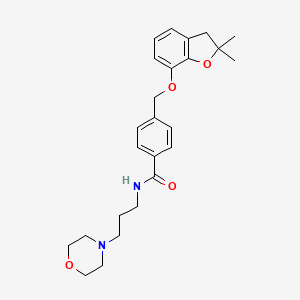
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)